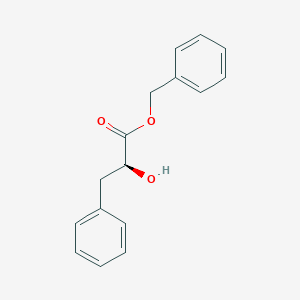

Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate

Description

BenchChem offers high-quality Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (2S)-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFULYMQQCZRWQB-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438979 | |

| Record name | Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7622-21-1 | |

| Record name | Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate: Technical Monograph & Synthetic Guide

Topic: Chemical structure and properties of Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Executive Summary

Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate (CAS: 7622-21-1), also known as Benzyl (S)-phenyllactate, is a high-value chiral building block extensively employed in the synthesis of cyclic depsipeptides , protease inhibitors , and antihypertensive agents .[1] Distinguished by its (S)-configured

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols (chemical and enzymatic), analytical characterization, and strategic applications in pharmaceutical development.

Molecular Architecture & Physicochemical Profile

The molecule comprises a phenyllactic acid core esterified with benzyl alcohol. Its reactivity is defined by three distinct zones: the nucleophilic hydroxyl group (secondary alcohol), the electrophilic ester carbonyl , and the lipophilic benzyl/phenyl moieties which facilitate membrane permeability in drug analogues.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | Benzyl (2S)-2-hydroxy-3-phenylpropanoate |

| Common Name | Benzyl (S)-phenyllactate |

| CAS Number | 7622-21-1 |

| Molecular Formula | C |

| Molecular Weight | 256.30 g/mol |

| Stereochemistry | (S)-enantiomer (L-Phenyllactic acid derivative) |

| Optical Rotation | |

| Boiling Point | 288 °C (lit.)[1][2][3][4] |

| Density | 1.142 g/mL at 25 °C |

| Refractive Index | |

| Solubility | Soluble in CH |

Synthetic Methodologies & Process Chemistry

Synthesis of Benzyl (S)-phenyllactate requires preservation of the

Protocol A: Chemical Synthesis (Fischer Esterification)

High-throughput method suitable for gram-scale production.

Reagents: (S)-3-Phenyllactic acid, Benzyl alcohol, p-Toluenesulfonic acid (p-TsOH), Benzene or Toluene.

-

Setup: Charge a Dean-Stark apparatus with (S)-3-phenyllactic acid (1.0 equiv), benzyl alcohol (1.2 equiv), and p-TsOH (0.05 equiv) in toluene (0.5 M).

-

Reflux: Heat to reflux with continuous azeotropic removal of water. Monitor by TLC (Hexane:EtOAc 3:1) until the starting acid is consumed (~4-6 hours).

-

Workup: Cool to RT. Wash organic layer with sat. NaHCO

(2x) to remove unreacted acid and p-TsOH, followed by brine. -

Purification: Dry over MgSO

, concentrate in vacuo. Purify via flash column chromatography (SiO

Protocol B: Green Biocatalytic Synthesis

Prevents racemization and eliminates acidic waste.

Reagents: (S)-3-Phenyllactic acid, Benzyl alcohol, Immobilized Lipase (e.g., Novozym 435), Molecular Sieves (4Å), MTBE.

-

Enzymatic Loading: Suspend (S)-3-phenyllactic acid and benzyl alcohol (1:1 ratio) in anhydrous MTBE.

-

Catalysis: Add Novozym 435 (10% w/w relative to substrate) and activated molecular sieves.

-

Incubation: Shake at 40-50 °C for 24-48 hours. The enzyme selectively catalyzes the esterification while maintaining mild conditions that strictly preserve the (S)-configuration.

-

Isolation: Filter off the enzyme (reusable) and sieves. Concentrate the filtrate to obtain high-purity product (>98% ee).

Visualization: Synthetic Pathways

Figure 1: Comparison of chemical (acid-catalyzed) and biocatalytic synthetic routes.

Analytical Characterization

Validating the structure and purity is critical, particularly for distinguishing the ester from potential ether byproducts or racemates.

Nuclear Magnetic Resonance (NMR)

The following spectral data is characteristic of the pure (S)-enantiomer in CDCl

-

H NMR (400 MHz, CDCl

- 7.15–7.40 (m, 10H, Ar-H of both phenyl rings).

-

5.20 (s, 2H, O-CH

-

4.50 (dd, J = 6.5, 4.5 Hz, 1H,

-

3.15 (dd, J = 14.0, 4.5 Hz, 1H,

-

2.98 (dd, J = 14.0, 6.5 Hz, 1H,

- 2.80 (br s, 1H, OH ).

-

C NMR (100 MHz, CDCl

- 174.5 (C=O ester).

- 136.5, 135.0 (Ipso Ar-C ).

- 129.5–127.0 (Multiple Ar-C signals).

-

71.5 (

-

67.5 (O-CH

-

40.5 (

Chiral HPLC

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane:Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention: The (S)-enantiomer typically elutes before the (R)-enantiomer (verify with racemic standard).

Pharmaceutical Applications

Benzyl (S)-phenyllactate is a versatile scaffold in medicinal chemistry, primarily serving as a precursor for depsipeptides (peptides containing at least one ester bond in place of an amide).

Cyclic Depsipeptide Synthesis (e.g., YM-280193)

The compound is a direct precursor to platelet aggregation inhibitors like YM-280193 .[5] The hydroxyl group allows for ester linkage formation with the C-terminus of an amino acid, while the benzyl ester protects the carboxylic acid until cyclization is required.

Protease Inhibitors

In HIV and renin inhibitor research, the

Visualization: Drug Discovery Workflow

Figure 2: Workflow for utilizing Benzyl (S)-phenyllactate in the total synthesis of cyclic depsipeptides.

Handling & Stability

-

Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place.

-

Stability: Stable under recommended storage conditions. Avoid exposure to strong oxidizing agents and strong bases (risk of hydrolysis).

-

Safety: Combustible liquid. May cause skin and eye irritation. Use standard PPE (gloves, safety goggles) during handling.

References

-

Sigma-Aldrich. Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate Product Specification. Link

-

PubChem. Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate Compound Summary. National Library of Medicine. Link

-

Kojima, Y., et al. "Total Synthesis of the Cyclic Depsipeptide YM-280193, a Platelet Aggregation Inhibitor." Organic Letters, 2015. Link

- Adel, A., et al. "Lipase-catalyzed synthesis of benzyl esters: A green chemistry approach." Journal of Molecular Catalysis B: Enzymatic, 2010.

-

SpectraBase. 1H NMR Spectrum of Benzyl (S)-2-hydroxy-3-phenylpropionate. Wiley Science Solutions. Link

Sources

- 1. Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate | C16H16O3 | CID 10377698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate | C16H16O3 | CID 9992574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Total synthesis of the cyclic depsipeptide YM-280193, a platelet aggregation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Properties of (S)-2-Hydroxy-3-phenylpropionic Acid Benzyl Ester

The following technical guide details the thermodynamic profile and physicochemical characterization of (S)-2-Hydroxy-3-phenylpropionic acid benzyl ester (Benzyl (S)-phenyllactate).

This guide is structured to address the data gaps common with specific chiral intermediates by combining available experimental constants with predictive thermodynamic modeling and rigorous characterization protocols.

A Technical Guide for Drug Development & Process Chemistry

Executive Summary

(S)-2-Hydroxy-3-phenylpropionic acid benzyl ester (CAS: 7622-21-1) is a critical chiral building block used in the synthesis of protease inhibitors and antihypertensive agents. As the benzyl ester of (S)-phenyllactic acid, it serves as a lipophilic, protected intermediate that allows for orthogonal deprotection strategies in complex organic synthesis.

Unlike its parent acid, which is a solid at room temperature, this ester typically exists as a viscous oil or low-melting solid, presenting unique thermodynamic challenges in purification (distillation vs. crystallization) and storage stability (hydrolysis kinetics). This guide provides the foundational thermodynamic data and the experimental workflows required to validate these properties in a pre-clinical setting.

Chemical Identity & Physicochemical Constants[1][2][3][4][5][6][7][8][9]

Before analyzing energetic properties, the structural identity must be established. The presence of the hydroxyl group adjacent to the ester functionality introduces intramolecular hydrogen bonding, influencing volatility and solvation thermodynamics.

| Property | Value | Condition / Method | Source |

| IUPAC Name | Benzyl (2S)-2-hydroxy-3-phenylpropanoate | - | [1] |

| CAS Number | 7622-21-1 | (S)-enantiomer | [1][2] |

| Molecular Formula | C₁₆H₁₆O₃ | - | [1] |

| Molecular Weight | 256.30 g/mol | - | [2] |

| Physical State | Viscous Liquid / Oil | STP (Standard Temp & Pressure) | [1][2] |

| Boiling Point | 288 °C | 760 mmHg (Predicted/Lit) | [1][2] |

| Density | 1.142 g/mL | at 25 °C | [1][2] |

| Refractive Index | - | [1] | |

| Optical Rotation | c = 1.8, CH₂Cl₂ | [2] | |

| LogP (Octanol/Water) | 2.90 | Calculated (XLogP3) | [3] |

Thermodynamic Profile

Phase Transition Thermodynamics

As a high-boiling liquid, the primary phase transition of concern is vaporization . Understanding the enthalpy of vaporization (

-

Boiling Point (

): 561.15 K (288 °C) -

Enthalpy of Vaporization (

):-

Experimental data is sparse for this specific ester.

-

Theoretical Estimate: Using a modified Trouton’s rule for polar liquids (due to the -OH group), we assume an entropy of vaporization (

) of approximately 105–110 J/(mol·K). - .

-

-

Vapor Pressure: Estimated at

mmHg at 25 °C [1].[1] This extremely low vapor pressure confirms the material is non-volatile at room temperature but requires high vacuum (< 1 mbar) for distillation.

Solution Thermodynamics

The lipophilicity (LogP 2.9) indicates poor water solubility but high affinity for organic solvents.

-

Solubility Parameter: The compound is soluble in dichloromethane, ethyl acetate, and alcohols.

-

Thermodynamics of Hydrolysis: The benzyl ester bond is thermodynamically unstable relative to the hydrolysis products (benzyl alcohol and phenyllactic acid) in the presence of water.

- (Exergonic hydrolysis).

-

Implication: Storage must be strictly anhydrous. The activation energy (

) for hydrolysis is lowered by the neighboring hydroxyl group (anchimeric assistance), making this ester more labile than simple alkyl esters.

Experimental Characterization Protocols

To validate the thermodynamic quality of a specific batch, the following self-validating workflows are recommended.

Protocol: Determination of Thermal Stability (TGA/DSC)

Objective: Determine the "Safe Processing Window" to avoid racemization or decomposition during heating.

-

Instrument: TGA (Thermogravimetric Analysis) coupled with DSC (Differential Scanning Calorimetry).

-

Sample Prep: Load 5–10 mg of oil into an alumina pan (hermetically sealed with a pinhole).

-

Method:

-

Equilibrate at 25 °C.

-

Ramp 10 °C/min to 350 °C under

purge (50 mL/min).

-

-

Analysis:

- (Decomposition): Identify the temperature where mass loss exceeds 1%.

-

Endotherms: Watch for a boiling endotherm near 288 °C. If an exotherm appears before the boiling point, it indicates thermal instability (e.g., elimination reaction).

-

Validation: Run a blank baseline correction.

Protocol: Enantiomeric Purity via Chiral HPLC

Objective: Confirm thermodynamic stability of the stereocenter.

-

Column: Chiralcel OD-H or AD-H (immobilized polysaccharide phases).

-

Mobile Phase: Hexane : Isopropanol (90:10) isocratic.

-

Flow Rate: 1.0 mL/min; Detection: UV @ 254 nm.

-

Success Criteria: The (S)-enantiomer should elute as a single sharp peak. Any shoulder or secondary peak indicates racemization (thermodynamically driven entropy increase).

Workflow Visualization

The following diagram illustrates the logical flow for characterizing the thermodynamic and physical stability of the compound upon receipt.

Figure 1: Decision logic for thermodynamic characterization and processing of Benzyl (S)-phenyllactate.

References

-

LookChem. (2025). Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate Product Data. Retrieved from .

-

Sigma-Aldrich. (2025).[2] Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate 97% Specification Sheet. Retrieved from .[2]

-

PubChem. (2025).[3][2][4] Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate Compound Summary (CID 10377698).[2] National Center for Biotechnology Information. Retrieved from .[2]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate | C16H16O3 | CID 10377698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (+-)-3-Phenyllactic acid | C9H10O3 | CID 3848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Benzyl-3-hydroxypropanoic acid | C10H12O3 | CID 562345 - PubChem [pubchem.ncbi.nlm.nih.gov]

Difference between Benzyl (S)-phenyllactate and Benzyl (R)-phenyllactate

Topic: Difference between Benzyl (S)-phenyllactate and Benzyl (R)-phenyllactate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Stereochemical Divergence, Synthetic Pathways, and Pharmacological Applications[1]

Executive Summary

Benzyl phenyllactate (Benzyl 2-hydroxy-3-phenylpropionate) serves as a critical chiral building block in the synthesis of protease inhibitors, cardiovascular therapeutics, and high-value cosmetic actives. While the molecules share identical connectivity and physicochemical properties in an achiral environment, their behavior diverges radically in biological systems and polarized light.

This guide delineates the technical distinctions between the (S)-(-) and (R)-(+) enantiomers. It provides validated protocols for their enzymatic resolution, analytical separation, and application in drug design, moving beyond basic definitions to explore the causality behind their selection in research and industry.

Molecular Architecture & Stereochemistry

The core difference lies at the C2 position of the propanoate backbone. The spatial arrangement of the hydroxyl group (-OH) relative to the benzyl ester and phenyl side chain dictates the molecule's interaction with chiral biological targets (enzymes, receptors).

Comparative Specifications

| Property | Benzyl (S)-phenyllactate | Benzyl (R)-phenyllactate |

| IUPAC Name | Benzyl (2S)-2-hydroxy-3-phenylpropanoate | Benzyl (2R)-2-hydroxy-3-phenylpropanoate |

| CAS Number | 7622-21-1 | 7622-22-2 |

| Stereo Configuration | (S) / L-isomer analog | (R) / D-isomer analog |

| Optical Rotation ( | -55° (c=1.8, CH₂Cl₂) | +56° (c=1.8, CH₂Cl₂) |

| Physical State | Viscous Liquid | Solid / Low-melting Liquid (mp 20-30°C) |

| Boiling Point | 288°C | 228°C (at reduced pressure) |

| Molecular Weight | 256.30 g/mol | 256.30 g/mol |

Stereochemical Visualization

The following diagram illustrates the spatial inversion at the chiral center. In the (S)-enantiomer, looking down the C-H bond, the priority groups curve counter-clockwise; in the (R)-enantiomer, they curve clockwise.

Figure 1: Stereochemical relationship between the (S) and (R) enantiomers defined by Cahn-Ingold-Prelog priority rules.

Synthetic Pathways: Chemoenzymatic Production

While chemical synthesis from L- or D-phenylalanine is possible, it often requires diazotization which retains configuration but can suffer from side reactions. The industry standard for high optical purity (>99% ee) is Lipase-Catalyzed Kinetic Resolution .

Why Biocatalysis?

Chemical hydrolysis of the racemic ester is non-selective. Enzymes like Candida antarctica Lipase B (CALB) possess a chiral pocket that preferentially binds one enantiomer (typically the (R)-form in acylation reactions), allowing for separation based on reaction kinetics.

Protocol: Kinetic Resolution of Racemic Benzyl Phenyllactate

Objective: Separate racemic benzyl phenyllactate into (S)-alcohol and (R)-acetate (or vice versa depending on the acyl donor).

Reagents:

-

Racemic Benzyl Phenyllactate

-

Immobilized CALB (e.g., Novozym 435)[1]

-

Vinyl Acetate (Acyl donor)

-

MTBE (Solvent)

Workflow:

-

Dissolution: Dissolve 10 mmol of racemic substrate in 50 mL dry MTBE.

-

Acyl Donor Addition: Add 30 mmol Vinyl Acetate.

-

Catalysis: Add 100 mg Novozym 435 and incubate at 40°C with orbital shaking (200 rpm).

-

Monitoring: Track conversion via Chiral HPLC. The enzyme typically acetylates the (R)-enantiomer faster.

-

Termination: Stop reaction at 50% conversion (theoretical yield) by filtering off the enzyme.

-

Separation:

-

Filtrate contains: Unreacted Benzyl (S)-phenyllactate and Benzyl (R)-O-acetyl-phenyllactate .

-

Purification: Separate via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

-

-

Hydrolysis (Optional): Chemical hydrolysis of the (R)-acetate yields pure Benzyl (R)-phenyllactate .

Figure 2: Workflow for the kinetic resolution of benzyl phenyllactate using CALB lipase.

Analytical Characterization

Distinguishing these enantiomers requires chiral stationary phases.[2] Standard C18 columns will co-elute them.

Chiral HPLC Method

-

Column: Chiralcel OD-H or AD-H (Polysaccharide based).

-

Mobile Phase: Hexane : Isopropanol (90:10 v/v).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Elution Order (Typical on OD-H):

-

(R)-(+)-isomer elutes first (less interaction with stationary phase).

-

(S)-(-)-isomer elutes second. Note: Elution order must be confirmed with pure standards as it can invert based on solvent composition.

-

Biological & Pharmacological Divergence

The choice between (S) and (R) is not arbitrary; it dictates biological efficacy.

Antimicrobial Potency

Phenyllactic acid (PLA) is a potent antimicrobial agent produced by Lactic Acid Bacteria (LAB).[3]

-

Mechanism: It disrupts bacterial cell walls and intercalates DNA.

-

Stereoselectivity: The (R)-isomer (D-PLA) often exhibits superior antimicrobial activity compared to the (S)-isomer, particularly against Gram-positive pathogens like Listeria monocytogenes.

-

Ester Function: The benzyl ester acts as a lipophilic prodrug. It penetrates microbial membranes more effectively than the free acid. Once inside, intracellular esterases hydrolyze it, releasing the active (R)- or (S)-PLA. Therefore, using Benzyl (R)-phenyllactate is preferred for maximizing intracellular delivery of the more potent antimicrobial species.

Tyrosinase Inhibition (Skin Whitening)

Both enantiomers show potential in cosmetic applications for skin whitening.

-

Target: Tyrosinase enzyme (melanin synthesis).[4]

-

Interaction: PLA acts as a competitive inhibitor. The benzyl ester derivatives provide enhanced skin permeability.

-

Efficacy: Research suggests the (S)-enantiomer may have a slightly different binding affinity to the tyrosinase active site, though both are effective. The ester form is crucial here for formulation stability and dermal absorption.

Pharmaceutical Intermediates

-

Protease Inhibitors: Benzyl (S)-phenyllactate is a key intermediate in synthesizing inhibitors for enzymes like Thrombin and Carboxypeptidase A. The (S)-configuration mimics the natural L-phenylalanine structure required for recognition by mammalian proteases.

-

Antihypertensives: Specific enantiomers are used to synthesize dual-acting inhibitors (e.g., NEP/ACE inhibitors) where stereochemistry determines the potency of zinc-binding groups.

References

-

Sigma-Aldrich. Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate Product Specification. CAS 7622-22-2.[5][6] Link

-

Chem-Impex International. Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate Data Sheet. CAS 7622-21-1.[7][8][9][10] Link

- Bäckvall, J.E., et al. (1997). "Lipase-Catalyzed Kinetic Resolution of Alcohols via Transesterification." Journal of Organic Chemistry.

- Dieuleveux, V., et al. (1998). "Antimicrobial activity of D-3-phenyllactic acid produced by Geotrichum candidum." Journal of Food Protection. (Establishes D/R-isomer potency).

-

PubChem. Benzyl 2-hydroxy-3-phenylpropionate Compound Summary. CID 10377698. Link

-

Phenomenex. Chiral HPLC Separation Strategies for Enantiomers. Technical Guide. Link

Sources

- 1. Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chiraltech.com [chiraltech.com]

- 3. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]

- 4. Skin Whitening Effect and Molecular Mechanism of Phenyllactic Acid (PLA) Derived from Limosilactobacillus reuteri Culture Broth [mdpi.com]

- 5. Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate | C16H16O3 | CID 9992574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate | C16H16O3 | CID 10377698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. BENZYL (S)-(-)-2-HYDROXY-3-PHENYLPROPIONATE CAS#: 7622-21-1 [m.chemicalbook.com]

- 10. (S)-(-)-2-羟基-3-苯丙酸苄酯 97% | Sigma-Aldrich [sigmaaldrich.com]

Biosynthetic origins of (S)-2-hydroxy-3-phenylpropionic acid derivatives

An In-depth Technical Guide to the Biosynthetic Origins of (S)-2-Hydroxy-3-phenylpropionic Acid Derivatives

Abstract

(S)-2-hydroxy-3-phenylpropionic acid, also known as L-phenyllactic acid (L-PhLA), and its hydroxylated derivatives are a class of α-hydroxy acids with significant applications in the food, pharmaceutical, and polymer industries. Their broad-spectrum antimicrobial properties and role as chiral building blocks have spurred considerable research into their biosynthetic origins. This technical guide provides a comprehensive overview of the primary metabolic pathways leading to the formation of these compounds in both microbial and plant systems. We will delve into the key enzymatic families, including aminotransferases and reductases, that govern these transformations. Furthermore, this guide offers detailed experimental protocols for pathway elucidation and metabolic engineering, alongside a compendium of relevant enzymatic and production data to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction: Significance and Applications

(S)-2-Hydroxy-3-phenylpropionic Acid (L-Phenyllactic Acid): A Versatile Bioactive Molecule

(S)-2-hydroxy-3-phenylpropionic acid is a naturally occurring organic acid found in fermented foods and honey.[1] It exhibits potent antimicrobial activity against a wide range of bacteria and fungi, making it a promising natural preservative.[1][2][3] The L-enantiomer, in particular, is a valuable chiral precursor for the synthesis of pharmaceuticals, including anti-HIV drugs and the non-protein amino acid statine.[4] Its biodegradable nature also makes it an attractive monomer for the production of novel polymeric materials.[5][6]

Hydroxylated Derivatives: Key Intermediates in Natural Product Biosynthesis

In the plant kingdom, hydroxylated derivatives of (S)-2-hydroxy-3-phenylpropionic acid, such as 4-hydroxyphenyllactic acid (pHPL), are crucial intermediates in the biosynthesis of a variety of specialized metabolites.[7][8] A prominent example is rosmarinic acid, an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, which is abundant in medicinal plants from the Lamiaceae family and possesses antioxidant, anti-inflammatory, and antimicrobial properties.[9][10][11][12]

Relevance for Drug Development and Biotechnology

The biosynthetic pathways of these compounds offer a rich source of novel enzymes for biocatalysis and metabolic engineering. Understanding and harnessing these pathways can lead to the sustainable and cost-effective production of enantiomerically pure (S)-2-hydroxy-3-phenylpropionic acid and its derivatives for various applications.[13] Engineered microbial systems, in particular, represent a scalable platform for the industrial production of these valuable chemicals.[5][6][14]

Core Biosynthetic Pathways: A Comparative Analysis

The biosynthesis of (S)-2-hydroxy-3-phenylpropionic acid and its derivatives primarily originates from the aromatic amino acids L-phenylalanine and L-tyrosine. The specific pathways, however, differ between microorganisms and plants.

Bacterial Biosynthesis of L-Phenyllactic Acid

In many bacteria, particularly lactic acid bacteria, L-phenyllactic acid is synthesized via a two-step "core pathway" starting from L-phenylalanine.[15]

This pathway involves the initial conversion of L-phenylalanine to its corresponding α-keto acid, phenylpyruvic acid (PPA), followed by a stereospecific reduction to L-phenyllactic acid.[2][15][16]

-

Transamination: The first step is catalyzed by an aromatic aminotransferase (AAT) , which transfers the amino group from L-phenylalanine to an amino group acceptor.[2][15] In many organisms, α-ketoglutarate serves as the primary acceptor.[2][16] However, in some lactic acid bacteria that lack the ability to synthesize α-ketoglutarate, pyruvate is utilized as the amino group acceptor.[15]

-

Reduction: The subsequent reduction of phenylpyruvic acid to L-phenyllactic acid is predominantly carried out by L-lactate dehydrogenases (L-LDHs) .[2][4][13] These enzymes are NADH-dependent and exhibit high stereospecificity, ensuring the formation of the (S)-enantiomer.[4][13]

Caption: Biosynthesis of rosmarinic acid in plants.

Key Enzyme Families: Structure, Function, and Mechanism

Aromatic Aminotransferases (AATs)

AATs are pyridoxal phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from an amino acid to an α-keto acid. Their broad substrate specificity allows them to act on various aromatic amino acids, initiating their catabolism. [2]

Lactate Dehydrogenases (LDHs) and Hydroxyphenylpyruvate Reductases (HPPRs)

These enzymes belong to the superfamily of 2-hydroxyacid dehydrogenases. They catalyze the NAD(P)H-dependent reduction of an α-keto acid to the corresponding (S)- or (R)-2-hydroxy acid. [2][7][17]The stereospecificity of the reaction is determined by the specific enzyme. For instance, L-LDHs produce the (S)-enantiomer of phenyllactic acid. [4][13]The crystal structure of HPPR from Coleus blumei reveals a dimeric structure with two domains separated by a deep catalytic cleft that accommodates the substrate and the NADP(H) cofactor. [17]

A Note on Related Dioxygenases: Hydroxymandelate Synthase (HMS)

While not directly involved in the biosynthesis of (S)-2-hydroxy-3-phenylpropionic acid, 4-hydroxymandelate synthase (HMS) is a related enzyme that acts on a similar precursor, 4-hydroxyphenylpyruvate. [18][19]HMS is a non-heme Fe(II)-dependent dioxygenase that catalyzes the conversion of HPP to (S)-4-hydroxymandelate. [18][20][21]Its mechanism, which involves a highly reactive Fe(IV)-oxo intermediate, provides insights into the diverse enzymatic strategies for the synthesis of α-hydroxy acids. [20][21]

Experimental Methodologies for Pathway Elucidation and Engineering

Protocol 1: Heterologous Expression and Characterization of Biosynthetic Enzymes in E. coli

This protocol outlines a general workflow for the functional characterization of enzymes involved in the biosynthesis of (S)-2-hydroxy-3-phenylpropionic acid and its derivatives.

-

Identify the open reading frame (ORF) of the target enzyme (e.g., AAT, L-LDH, HPPR) from the source organism's genome.

-

Amplify the ORF using polymerase chain reaction (PCR) with primers that incorporate appropriate restriction sites.

-

Digest the PCR product and a suitable expression vector (e.g., pET series) with the corresponding restriction enzymes.

-

Ligate the digested gene insert into the linearized vector.

-

Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α) and select for positive clones.

-

Verify the sequence of the cloned gene.

-

Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the recombinant strain in a suitable medium (e.g., LB broth) at 37°C to an optical density (OD600) of 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue cultivation at a lower temperature (e.g., 16-30°C) for several hours.

-

Harvest the cells by centrifugation and resuspend them in a lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation to remove cell debris.

-

If the protein is tagged (e.g., with a His-tag), purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA).

-

Assess the purity of the protein by SDS-PAGE.

-

Prepare a reaction mixture containing a suitable buffer, the purified enzyme, the substrate (e.g., phenylpyruvic acid or 4-hydroxyphenylpyruvic acid), and the cofactor (NADH or NADPH). [4][13]2. Monitor the reaction by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH. [4][13]3. Calculate the specific activity of the enzyme (units per mg of protein), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions. [13]4. Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration.

Protocol 2: Metabolic Engineering of E. coli for L-Phenyllactic Acid Production

This protocol provides a framework for developing and evaluating engineered E. coli strains for the production of L-phenyllactic acid.

-

Construct plasmids for the overexpression of key biosynthetic genes (e.g., aroGfbr, pheAfbr, and a phenylpyruvate reductase) as described in Protocol 4.1.1.

-

Introduce these plasmids into the desired E. coli host strain.

-

For gene knockouts (e.g., trpE), use established methods such as λ-Red recombineering. [5]4. Verify all genetic modifications by PCR and sequencing.

-

Shake Flask Cultivation:

-

Inoculate a single colony of the engineered strain into a minimal medium supplemented with glucose and any necessary antibiotics.

-

Grow the culture at 37°C with shaking.

-

Induce gene expression with IPTG at the mid-log phase.

-

Continue cultivation for 24-72 hours, taking samples periodically for analysis. [5][6]2. Fed-Batch Fermentation:

-

For higher yields, perform fermentation in a bioreactor with controlled pH, temperature, and dissolved oxygen. [5][6][14] * Use a fed-batch strategy to maintain a low glucose concentration, preventing the accumulation of inhibitory byproducts.

-

Induce gene expression and continue the fermentation until glucose is depleted.

-

-

Centrifuge culture samples to pellet the cells.

-

Analyze the supernatant for the concentration of L-phenyllactic acid using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV detector.

Data Compendium: Enzyme Kinetics and Production Titers

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (U/mg) | Reference |

| L-Lactate Dehydrogenase | Lactobacillus plantarum (mutant) | Phenylpyruvic Acid | - | 447.6 | [13] |

| Hydroxyphenylpyruvate Reductase | Salvia miltiorrhiza | 4-Hydroxyphenylpyruvic Acid | - | - | [22] |

| Hydroxyphenylpyruvate Reductase | Coleus blumei | 4-Hydroxyphenylpyruvic Acid | - | - | [7][23][17] |

Note: Complete kinetic data is not always available in the cited literature.

Table 2: Production of L-Phenyllactic Acid in Engineered E. coli Strains

| Engineered Strain Strategy | Fermentation Scale | Titer (g/L) | Yield (g/g glucose) | Reference |

| Overexpression of aroGfbr, pheAfbr, knockout of trpE | Shake Flask | 0.88 | - | [5] |

| Full pathway engineering and fermentation optimization | 6 L Fermenter | 52.89 | - | [6][14] |

| Co-expression of L-LDH and GDH for cofactor regeneration | Fed-batch bioconversion | 17.2 | - | [4] |

Conclusion and Future Perspectives

The biosynthetic pathways of (S)-2-hydroxy-3-phenylpropionic acid and its derivatives are well-characterized in both microbial and plant systems, providing a solid foundation for their biotechnological production. The core enzymatic steps of transamination and reduction are conserved, yet the specific enzymes and metabolic contexts differ, offering a diverse toolkit for synthetic biology applications. Metabolic engineering of microbial hosts like E. coli has already demonstrated remarkable success in achieving high-titer production of L-phenyllactic acid.

Future research will likely focus on the discovery and characterization of novel enzymes with improved catalytic efficiency and substrate specificity. Further optimization of engineered strains through systems biology approaches and advanced fermentation strategies will continue to enhance production metrics. The elucidation of regulatory mechanisms governing these pathways in their native organisms will also provide new avenues for metabolic engineering. Ultimately, a deeper understanding of the biosynthesis of these valuable compounds will pave the way for their broader application in creating healthier foods, more effective pharmaceuticals, and sustainable biomaterials.

References

-

Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - Frontiers. (2024). Frontiers in Microbiology. [Link]

-

Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Metabolic modeling of Rosmarinic acid biosynthetic pathway - Bioinformation. (2010). Bioinformation. [Link]

-

Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae - PubMed. (2018). National Center for Biotechnology Information. [Link]

-

Metabolic modeling of Rosmarinic acid biosynthetic pathway - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Rosmarinic Acid as Bioactive Compound: Molecular and Physiological Aspects of Biosynthesis with Future Perspectives - MDPI. (2025). MDPI. [Link]

-

4-hydroxymandelate synthase - Grokipedia. (n.d.). Grokipedia. [Link]

-

Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway - Frontiers. (2018). Frontiers in Plant Science. [Link]

-

Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PubMed. (2024). National Center for Biotechnology Information. [Link]

-

Metabolic and plasmid engineering to produce D-phenyllactic acid from glucose–xylose co-substrates in Escherichia coli | Applied and Environmental Microbiology - ASM Journals. (2025). American Society for Microbiology. [Link]

-

Overview of the final steps of the Hpg biosynthesis pathway. HmaS: 4-hydroxymandelate synthase - ResearchGate. (n.d.). ResearchGate. [Link]

-

A Comprehensive Review of Rosmarinic Acid: From Phytochemistry to Pharmacology and Its New Insight - MDPI. (2022). MDPI. [Link]

-

HPPR encodes the hydroxyphenylpyruvate reductase required for the biosynthesis of hydrophilic phenolic acids in Salvia miltiorrhiza - PubMed. (2017). National Center for Biotechnology Information. [Link]

-

Biosynthetic pathway of Rosmarinic acid (M.Petersan et al. 1993) [8]- ResearchGate. (n.d.). ResearchGate. [Link]

-

Metabolic Engineering of Escherichia coli for para-Amino-Phenylethanol and para-Amino-Phenylacetic Acid Biosynthesis - Frontiers. (2019). Frontiers in Bioengineering and Biotechnology. [Link]

-

Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PMC. (2024). National Center for Biotechnology Information. [Link]

-

The aminotransferase Aat initiates 3-phenyllactic acid biosynthesis in Pediococcus acidilactici - Frontiers. (2023). Frontiers in Microbiology. [Link]

-

Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online. (2016). MedCrave. [Link]

-

Purification, Cloning and Functional Expression of hydroxyphenylpyruvate Reductase Involved in Rosmarinic Acid Biosynthesis in Cell Cultures of Coleus Blumei | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

Effect of 3-Phenyllactic Acid and 3-Phenyllactic Acid-Producing Lactic Acid Bacteria on the Characteristics of Alfalfa Silage - MDPI. (2019). MDPI. [Link]

-

Principle proposed reaction mechanism of Hms [ 5 ] .... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Mechanism of Benzylic Hydroxylation by 4-Hydroxymandelate Synthase. A Computational Study | Biochemistry - ACS Publications. (2012). ACS Publications. [Link]

-

3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Structure and substrate docking of a hydroxy(phenyl)pyruvate reductase from the higher plant Coleus blumei Benth - PubMed. (2010). National Center for Biotechnology Information. [Link]

-

Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Production of 3-phenyllactic acid and 4-hydroxyphenyllactic acid by Pediococcus acidilactici DSM 20284 fermentation | Semantic Scholar. (n.d.). Semantic Scholar. [Link]

-

Enantioselective Biosynthesis of l-Phenyllactic Acid by Whole Cells of Recombinant Escherichia coli - MDPI. (2017). MDPI. [Link]

-

(PDF) Molecular Cloning and Characterization of Tyrosine Aminotransferase and Hydroxyphenylpyruvate Reductase, and Rosmarinic Acid Accumulation in Scutellaria baicalensis - ResearchGate. (2025). ResearchGate. [Link]

-

Biosynthesis of (R)-2-hydroxy-3-phenylpropionic acid using whole recombinant Escherichia coli cells in an aqueous/n-octane biphasic system - NIH. (n.d.). National Center for Biotechnology Information. [Link]

Sources

- 1. Biosynthesis of (R)-2-hydroxy-3-phenylpropionic acid using whole recombinant Escherichia coli cells in an aqueous/n-octane biphasic system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies [frontiersin.org]

- 6. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway [frontiersin.org]

- 9. Metabolic modeling of Rosmarinic acid biosynthetic pathway [bioinformation.net]

- 10. Metabolic modeling of Rosmarinic acid biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | The aminotransferase Aat initiates 3-phenyllactic acid biosynthesis in Pediococcus acidilactici [frontiersin.org]

- 16. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure and substrate docking of a hydroxy(phenyl)pyruvate reductase from the higher plant Coleus blumei Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. grokipedia.com [grokipedia.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. HPPR encodes the hydroxyphenylpyruvate reductase required for the biosynthesis of hydrophilic phenolic acids in Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Selective Synthesis of Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate

Abstract & Scope

This application note details the synthesis of Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate (CAS: 7622-21-1) starting from L-Phenyllactic acid . The protocol utilizes a base-mediated nucleophilic substitution (

Introduction & Mechanistic Rationale

The Chemoselectivity Challenge

The starting material, L-Phenyllactic acid, contains two nucleophilic sites: a carboxylic acid (

-

Traditional Acid Catalysis (Fisher): Often requires reflux and water removal (Dean-Stark), which can be harsh.

-

Selected Method (Carboxylate Alkylation): By using a weak base such as Potassium Carbonate (

), we selectively deprotonate the carboxylic acid to form the carboxylate anion. The basicity is insufficient to deprotonate the hydroxyl group. The carboxylate then attacks the benzyl bromide.

Preservation of Chirality

The reaction proceeds via an

Reaction Scheme:

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 eq Acid : 1.1 eq BnBr : 1.2 eq Base | Slight excess of electrophile ensures conversion; controlled base prevents O-alkylation. |

| Solvent | DMF (N,N-Dimethylformamide) | Polar aprotic solvent enhances nucleophilicity of the carboxylate anion. |

| Temperature | Mild heat accelerates reaction without thermal racemization. | |

| Time | 6 – 12 Hours | Monitoring via TLC is required to prevent over-reaction. |

| Atmosphere | Inert ( | Prevents moisture absorption (DMF is hygroscopic). |

Experimental Protocol

Reagents & Equipment

-

Starting Material: L-Phenyllactic acid (98%+ purity).

-

Reagents: Benzyl Bromide (Lachrymator - handle in hood), Potassium Carbonate (

, anhydrous), DMF (anhydrous). -

Equipment: Round-bottom flask, magnetic stirrer, TLC plates (Silica gel 60

), Rotary Evaporator.

Step-by-Step Methodology

Step 1: Solubilization and Deprotonation

-

Charge a flame-dried round-bottom flask with L-Phenyllactic acid (10.0 mmol, 1.66 g) and a magnetic stir bar.

-

Add anhydrous DMF (20 mL). Stir until fully dissolved.

-

Add Potassium Carbonate (

) (12.0 mmol, 1.66 g) in a single portion.-

Observation: The mixture will become a suspension. Evolution of

may be observed.[1]

-

-

Stir at Room Temperature (RT) for 30 minutes to ensure formation of the potassium carboxylate salt.

Step 2: Alkylation

-

Add Benzyl Bromide (11.0 mmol, 1.31 mL) dropwise via syringe over 5 minutes.

-

Safety Note: Benzyl bromide is a potent lachrymator. Perform strictly in a fume hood.

-

-

Seal the flask under a nitrogen balloon or drying tube.

-

Stir the reaction mixture at RT for 8–12 hours .

-

Optional: If reaction is slow (monitored by TLC), warm to

.

-

Step 3: Reaction Monitoring (TLC)

-

Mobile Phase: Hexanes:Ethyl Acetate (7:3).

-

Visualization: UV light (254 nm) and PMA (Phosphomolybdic Acid) stain.

-

Target: Disappearance of the acid (baseline/low

) and appearance of the ester (higher

Step 4: Work-up

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc) (100 mL).

-

Pour the mixture into a separatory funnel containing Water (100 mL) to dissolve inorganic salts and remove DMF.

-

Separate phases. Wash the organic layer with:

-

Water (

mL) - Critical to remove residual DMF. -

Saturated Brine (50 mL).

-

-

Dry the organic layer over anhydrous

or -

Filter and concentrate under reduced pressure (Rotovap) at

to yield the crude oil.

Step 5: Purification

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent Gradient: 100% Hexanes

80:20 Hexanes:EtOAc. -

Collect fractions containing the product. Evaporate solvent to yield a clear, colorless to pale yellow oil.

Visualization of Workflow

Caption: Operational workflow for the selective benzylation of L-Phenyllactic acid, ensuring removal of DMF and isolation of pure ester.

Quality Control & Self-Validation

To ensure the protocol was successful and the chirality was preserved, the following analytical metrics must be met.

| Test | Expected Result (Literature) | Validation Criteria |

| Appearance | Clear, viscous oil | Absence of solids or dark coloration. |

| 1H NMR (CDCl3) | Confirm integration of Benzyl | |

| Optical Rotation | Negative rotation confirms (S)-configuration. A significant drop in magnitude indicates racemization. | |

| Refractive Index | Consistency with literature standard.[2] |

Troubleshooting Guide:

-

Low Yield? Ensure DMF is anhydrous. Water consumes Benzyl Bromide.

-

O-Alkylation (Ether formation)? Base concentration was likely too high or reaction temperature too hot. Ensure strict 1.2 eq of

and keep at RT. -

Residual Solvent? DMF is difficult to remove. Use multiple water washes during extraction or lyophilize if stable.

References

-

Sigma-Aldrich. Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate Product Sheet. CAS 7622-21-1.[2][3] Link

-

Tilak, M. A. (1968).[4] "A facile method for the synthesis of benzyl esters using benzyl bromide or iodide".[4] Tetrahedron Letters, 9(60), 6323-6326.[4] Link

- Haslam, E. (1980). "Recent Developments in Methods for the Esterification and Protection of the Carboxyl Group". Tetrahedron, 36(17), 2409-2433.

-

PubChem. Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate Compound Summary. Link

Sources

- 1. Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate 97 7622-21-1 [sigmaaldrich.com]

- 3. lookchem.com [lookchem.com]

- 4. A facile method for the synthesis of benzyl esters using benzyl bromide or iodide and its application to solid phase and conventional peptide synthesis; attempted sterical selection in solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Benzyl (S)-phenyllactate as a Chiral Scaffold for Protease Inhibitor Synthesis

Executive Summary

Benzyl (S)-phenyllactate (CAS 7622-21-1), also known as Benzyl (S)-2-hydroxy-3-phenylpropionate, is a critical chiral building block in the synthesis of hydroxyethylene and hydroxyethylamine isosteres.[1] These motifs are fundamental to the mechanism of action for aspartyl protease inhibitors (e.g., HIV protease inhibitors like Amprenavir, Saquinavir) and renin inhibitors.[1]

This guide details the synthesis, quality control, and downstream utility of this intermediate. Unlike simple amino acid derivatives, the

Chemical Profile & Properties[2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | Benzyl (2S)-2-hydroxy-3-phenylpropanoate |

| CAS Number | 7622-21-1 |

| Molecular Formula | C₁₆H₁₆O₃ |

| Molecular Weight | 256.30 g/mol |

| Chirality | (S)-configuration (L-Phenyllactic acid derivative) |

| Physical State | White to off-white crystalline solid or viscous oil |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Key Functionality |

Application Note: Synthesis Strategy

The Challenge of Racemization

The primary challenge in synthesizing Benzyl (S)-phenyllactate is preserving the optical purity of the

Recommended Route: Steglich Esterification

To maintain high enantiomeric excess (

Protocol 1: Enantioselective Synthesis of Benzyl (S)-phenyllactate

Reagents:

-

(S)-3-Phenyllactic acid (1.0 eq)[1]

-

Benzyl alcohol (1.1 eq)

-

DCC (1.1 eq)

-

DMAP (0.1 eq, catalyst)

-

Dichloromethane (DCM), anhydrous[1]

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with (S)-3-phenyllactic acid (10 mmol) and anhydrous DCM (50 mL).

-

Addition: Add Benzyl alcohol (11 mmol) and DMAP (1 mmol). Stir until dissolved.

-

Coupling: Cool the solution to

in an ice bath. Add DCC (11 mmol) portion-wise over 10 minutes. Note: A white precipitate of dicyclohexylurea (DCU) will begin to form immediately. -

Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Rinse the pad with cold DCM.

-

Extraction: Wash the filtrate sequentially with:

-

10% Citric acid (2 x 30 mL) – removes DMAP

-

Saturated NaHCO₃ (2 x 30 mL) – removes unreacted acid

-

Brine (1 x 30 mL)

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 4:1) to yield the pure ester.

Visualization: Synthesis Workflow

Figure 1: Workflow for the mild Steglich esterification to prevent racemization.

Application Note: Downstream Utility in Drug Design

The "Hydroxyethylene" Isostere Connection

Protease inhibitors often function by mimicking the tetrahedral transition state of peptide bond hydrolysis. The Benzyl (S)-phenyllactate scaffold is valuable because it provides the P1 hydrophobic side chain (phenylalanine mimic) and a chiral hydroxyl group that can be transformed into the transition-state mimic.

Mechanism of Utility:

-

Activation: The (S)-hydroxyl is converted to a leaving group (Triflate or Mesylate).

-

Inversion (Walden): Nucleophilic displacement with an amine (e.g., a piperazine or amino-indanol derivative) inverts the stereocenter to the (R)-configuration, often required for specific binding pockets, or retains the (S)-configuration if a double-inversion strategy is used.[1]

-

Orthogonal Protection: The benzyl ester is stable to acidic conditions (used to deprotect Boc groups elsewhere) but can be removed via hydrogenolysis (

) when the carboxylate needs to be exposed for further coupling.

Protocol 2: Activation and Nucleophilic Displacement (General)

Objective: Convert the (S)-OH to a reactive triflate for subsequent amine displacement (Transition State Isostere formation).

-

Activation: Dissolve Benzyl (S)-phenyllactate (1 eq) in dry DCM at

. Add 2,6-Lutidine (1.5 eq) followed by Triflic Anhydride ( -

Workup: Rapid cold aqueous workup (water wash) and drying. Note: Benzyl triflates are unstable; use immediately.

-

Displacement: Redissolve the crude triflate in DCM/DIPEA. Add the desired amine nucleophile (e.g., tert-butyl carbazate or a specific P1' amine).[1]

-

Outcome: Formation of the

-amino ester with inverted configuration , establishing the core stereochemistry of the drug candidate.

Visualization: Pharmacophore Mapping

Figure 2: Mapping the intermediate features to the final protease inhibitor pharmacophore.

Quality Control & Validation

To ensure the intermediate is suitable for pharmaceutical use, the enantiomeric excess (

Analytical Protocol: Chiral HPLC

-

Column: Daicel Chiralcel OD-H or AD-H (

mm, 5 -

Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Phenyl absorption).

-

Temperature:

. -

Expected Retention: The (S)-enantiomer typically elutes later than the (R)-enantiomer on OD-H columns (verify with racemic standard).

-

Acceptance Criteria:

.

References

-

Compound Data: National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 6943689, Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate. Retrieved from [Link][3]

-

Synthesis Protocol (Steglich): Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[1] (General reference for the DCC/DMAP method applied to sensitive acids).

-

Protease Inhibitor Design: Ghosh, A. K., et al. (2008). Structure-based design of HIV-1 protease inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Chiral Separation: Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALCEL® OD-H. Retrieved from [Link]

Sources

Mitsunobu reaction conditions using Benzyl (S)-2-hydroxy-3-phenylpropionate

Application Note: Stereospecific Mitsunobu Inversion of Benzyl (S)-2-hydroxy-3-phenylpropionate

Executive Summary

This guide details the protocol for the Mitsunobu reaction utilizing Benzyl (S)-2-hydroxy-3-phenylpropionate (also known as Benzyl L-phenyllactate). This substrate serves as a critical chiral pool building block for the synthesis of unnatural amino acids and chiral ethers.

The core transformation involves the nucleophilic displacement of the secondary hydroxyl group by an acidic pronucleophile (Nu-H) mediated by a phosphine and an azodicarboxylate.

-

Key Outcome: Complete Walden inversion (

) of the chiral center. -

Stereochemical Trajectory: (S)-Substrate

(R)-Product. -

Primary Challenge: Efficient removal of Triphenylphosphine oxide (TPPO) and prevention of elimination byproducts (cinnamates).

Mechanistic Principles & Stereochemistry

The Mitsunobu reaction is driven by the formation of a strong phosphorus-oxygen bond, which activates the alcohol as a leaving group.[1]

The Stereochemical Pathway

For Benzyl (S)-2-hydroxy-3-phenylpropionate, the reaction proceeds with high stereofidelity.

-

Starting Material: (S)-Configuration (L-Phenyllactic acid derivative).

-

Mechanism: The alcohol attacks the phosphonium betaine to form an oxyphosphonium intermediate .[2] This intermediate is displaced by the nucleophile in a classic

backside attack. -

Product: (R)-Configuration (D-Phenylalanine derivative if using a nitrogen nucleophile).

Note: Because the Cahn-Ingold-Prelog (CIP) priority of the incoming nucleophile (e.g., -NPhth, -OPh) usually matches the leaving group (-OH), the spatial inversion results in a descriptor inversion (

Reaction Pathway Diagram

Figure 1: Mechanistic pathway highlighting the critical activation step leading to stereoinversion.

Critical Experimental Parameters

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous THF | Toluene is a secondary choice. THF provides optimal solubility for the betaine intermediate. Must be dry (<50 ppm H₂O) to prevent hydrolysis of the intermediate. |

| Reagent | DIAD (Diisopropyl azodicarboxylate) | Preferred over DEAD due to higher stability and safety profile. |

| Phosphine | Standard.[2][3][4][5][6][7] Use Polymer-supported | |

| Stoichiometry | 1.2 – 1.5 equivalents | Excess reagents ensure complete activation of the hindered secondary alcohol. |

| Temperature | 0°C | Addition at 0°C suppresses elimination side-reactions (cinnamate formation). |

| Order of Addition | Standard | Substrate + |

Protocol A: Synthesis of N-Phthaloyl-(R)-Phenylalanine Benzyl Ester

Target: Conversion of the hydroxy group to a protected amine (Amino acid synthesis).

Materials

-

Benzyl (S)-2-hydroxy-3-phenylpropionate (1.0 equiv)

-

Triphenylphosphine (

) (1.5 equiv)[3] -

Phthalimide (1.5 equiv) [pK

~8.3] -

DIAD (1.5 equiv)[3]

-

Anhydrous THF (0.1 M concentration relative to substrate)

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask under nitrogen/argon flow.

-

Dissolution: Charge the flask with Benzyl (S)-2-hydroxy-3-phenylpropionate,

, and Phthalimide. Dissolve in anhydrous THF.-

Checkpoint: Ensure the solution is homogeneous. If Phthalimide is not fully soluble, sonicate briefly.

-

-

Cooling: Submerge the flask in an ice/water bath (0°C). Stir for 10 minutes.

-

Activation: Add DIAD dropwise via syringe or addition funnel over 15–20 minutes.

-

Visual Cue: The solution will turn yellow/orange.[4] The color should fade slightly as the reaction consumes the azo reagent, but a persistent yellow color is normal.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 12–24 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting alcohol (lower R

) should disappear.

-

-

Quench: Add a small amount of water (0.5 mL) or Ethanol to quench excess betaine.

-

Workup (TPPO Removal Strategy):

-

Purification: Flash column chromatography (Silica gel).

-

Eluent: Gradient 5%

20% EtOAc in Hexanes. -

Note: The phthalimide product is UV active and typically less polar than the starting alcohol.

-

Protocol B: Synthesis of Chiral Aryl Ethers

Target: Synthesis of (R)-2-phenoxy-3-phenylpropionate derivatives.

Modifications to Protocol A

-

Nucleophile: Replace Phthalimide with Phenol (or substituted phenol).

-

pK

Constraint: Ensure the phenol pK -

Purification: Aryl ethers often have R

values very close to TPPO.-

Advanced Tip: Use

workup (See Section 6) to remove TPPO chemically before the column.

-

Advanced Purification: The TPPO Problem

Triphenylphosphine oxide is the primary contaminant in Mitsunobu reactions.[10][11] For this substrate, where the product is a lipophilic ester, standard chromatography can be difficult.

Workflow: TPPO Removal via Complexation

Reference: Batesky et al. (2017)

Figure 2: Protocol for chemical removal of phosphine oxide byproducts.[9]

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No Reaction / Start Material Recovered | Substrate Sterics | Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and |

| Retention of Configuration | Mechanism deviation | Rare for this substrate. Ensure excess nucleophile is present before adding DIAD. Low nucleophile concentration can favor double-inversion pathways. |

| Elimination (Cinnamate formation) | Basicity / Temperature | Keep reaction strictly at 0°C . Use a less basic phosphine if possible. Ensure anhydrous conditions (water promotes elimination here). |

| Low Yield | Moisture | Critical: Dry the Benzyl (S)-2-hydroxy-3-phenylpropionate by azeotropic distillation with toluene before use. |

References

-

Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[6][7][11] Synthesis, 1981(1), 1-28.

-

Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.

-

Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[8] The Journal of Organic Chemistry, 82(19), 9931–9936.

-

Green, J. E., Bender, D. M., Jackson, S., O'Donnell, M. J., & McCarthy, J. R. (2009).[12][13] Mitsunobu Approach to the Synthesis of Optically Active

-Disubstituted Amino Acids.[12][13][14] Organic Letters, 11(4), 807–810.

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. Workup [chem.rochester.edu]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitsunobu Reaction [organic-chemistry.org]

- 13. Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

Application Note: Strategic Utilization of Benzyl (S)-phenyllactate in Asymmetric Synthesis

Executive Summary

Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate (Benzyl (S)-phenyllactate) is a high-value chiral synthon derived from the "chiral pool" (typically L-phenylalanine or (S)-phenyllactic acid). Its utility in drug development stems from its trifunctional nature: a manipulable secondary hydroxyl group , a benzyl ester protecting group, and a phenyl ring that mimics the side chain of phenylalanine.

This guide details the application of Benzyl (S)-phenyllactate as a scaffold for synthesizing chiral

Chemical Profile & Stability

Before initiating synthesis, the integrity of the starting material must be verified.

| Property | Specification |

| IUPAC Name | Benzyl (2S)-2-hydroxy-3-phenylpropanoate |

| CAS Number | 7622-21-1 |

| Molecular Weight | 256.30 g/mol |

| Appearance | White to off-white solid or viscous oil (dependent on purity) |

| Optical Rotation | |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

Handling Note: The benzyl ester is sensitive to hydrogenolysis and strong base hydrolysis. Avoid catalytic hydrogenation conditions unless deprotection is intended.

Core Application 1: Synthesis of Chiral -Amino Esters (Stereoinversion)

Context: One of the most powerful applications of Benzyl (S)-phenyllactate is its conversion into unnatural (R)-amino acid derivatives. This is achieved by activating the hydroxyl group as a leaving group (Triflate/Mesylate), followed by nucleophilic displacement with an azide source. This

Mechanism of Action[3][4][5]

-

Activation: The hydroxyl reacts with Triflic Anhydride (

) to form a highly reactive triflate. -

Displacement: Sodium azide (

) attacks the stereocenter from the backside, displacing the triflate with complete inversion. -

Reduction: The resulting azide is reduced (e.g., Staudinger reduction) to the amine.[1]

Experimental Protocol: The "Triflate-Azide" Route

Reagents:

-

Benzyl (S)-phenyllactate (1.0 equiv)

-

Triflic anhydride (

, 1.1 equiv) -

Pyridine (2.0 equiv)

-

Sodium Azide (

, 1.5 equiv)[2] -

Dichloromethane (DCM, anhydrous)

-

DMF (anhydrous)

Step-by-Step Procedure:

-

Activation (Triflation):

-

Dissolve Benzyl (S)-phenyllactate (10 mmol) and pyridine (20 mmol) in anhydrous DCM (50 mL) under Argon.

-

Cool the solution to -78°C (dry ice/acetone bath). Critical: Low temperature prevents elimination side reactions.

-

Add

(11 mmol) dropwise over 15 minutes. -

Stir at -78°C for 1 hour, then allow to warm to 0°C.

-

Quench: Pour into ice-cold 1M HCl. Extract with DCM, dry over

, and concentrate in vacuo below 30°C. Note: Benzyl triflates are thermally unstable; use immediately.

-

-

Displacement (Azidation):

-

Dissolve the crude triflate in anhydrous DMF (30 mL).

-

Add

(15 mmol) in one portion at 0°C. -

Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of triflate, appearance of azide).

-

Workup: Dilute with water, extract with diethyl ether (3x). Wash organics with brine to remove DMF. Dry and concentrate.

-

-

Result: Benzyl (R)-2-azido-3-phenylpropionate.

-

Stereochemistry: Inverted (R).

-

Next Steps: Hydrogenation (

, Pd/C) will simultaneously reduce the azide to an amine and cleave the benzyl ester, yielding free (R)-Phenylalanine.

-

Core Application 2: The Mitsunobu Reaction (Etherification)

Context: For the synthesis of chiral ethers (e.g., in ferroptosis inhibitors or specific protease inhibitors), the Mitsunobu reaction offers a mild alternative to base-mediated alkylation, which often leads to racemization.

Pathway Logic

The reaction utilizes Triphenylphosphine (

Experimental Protocol

Reagents:

-

Benzyl (S)-phenyllactate (1.0 equiv)

-

Phenol derivative (e.g., 4-methoxyphenol) (1.2 equiv)

- (1.5 equiv)

-

DIAD (1.5 equiv)

-

THF (anhydrous)[4]

Step-by-Step Procedure:

-

Preparation: Dissolve Benzyl (S)-phenyllactate (5 mmol), the Phenol (6 mmol), and

(7.5 mmol) in anhydrous THF (25 mL) under Nitrogen. -

Addition: Cool to 0°C . Add DIAD (7.5 mmol) dropwise over 20 minutes. Control exotherm to maintain enantiopurity.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12–18h).

-

Purification: Concentrate THF. Triturate the residue with cold diethyl ether/hexanes to precipitate Triphenylphosphine oxide (

). Filter off the solid. -

Chromatography: Purify the filtrate via silica gel flash chromatography (Hexanes/EtOAc gradient).

Strategic Visualization: Divergent Synthesis

The following diagram illustrates how a single starting material, Benzyl (S)-phenyllactate, can be diverted into two stereochemical pathways.

Caption: Divergent synthetic pathways for Benzyl (S)-phenyllactate. Path 1 (Green) retains stereochemistry via direct oxygen nucleophilicity. Path 2 (Red) inverts stereochemistry via OH activation and displacement.

Troubleshooting & Optimization (Field-Proven Insights)

| Issue | Probable Cause | Corrective Action |

| Racemization | High temperature during activation; Basic conditions too harsh. | Keep activation (Triflate/Mesylate) at -78°C. Use non-nucleophilic bases (e.g., 2,6-lutidine) if pyridine causes issues. |

| Elimination (Styrene formation) | E2 elimination competes with SN2. | This is common with secondary benzylic substrates. Ensure the nucleophile ( |

| Low Yield in Mitsunobu | Steric hindrance of the benzyl ester. | Use more reactive azodicarboxylates like ADDP if DIAD fails. Ensure anhydrous conditions (water kills the betaine intermediate). |

| Separation of | Byproduct co-elutes with product. | Use a polymer-supported phosphine reagent (removable by filtration) or switch to the Triflate route if applicable. |

References

-

LookChem. Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate Chemical Properties and Applications.

-

Sigma-Aldrich. Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate Product Specification and Spectral Data.

-

National Institutes of Health (PubChem). Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate Compound Summary.

-

Organic Chemistry Portal. The Mitsunobu Reaction: Mechanism and Modifications.

-

ResearchGate. Mitsunobu reaction using benzyl (S)-lactate and various nucleophiles.

Sources

Topic: Scalable Manufacturing Process for Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate

An Application Note from the Process Chemistry and Manufacturing Division

Abstract

Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate is a valuable chiral building block with significant applications in the pharmaceutical and agrochemical industries.[1] Its enantiomerically pure form is often a critical intermediate for the synthesis of complex, biologically active molecules.[2] This document provides a comprehensive guide to a robust and scalable manufacturing process for this compound, starting from the readily available chiral precursor, (S)-(-)-2-hydroxy-3-phenylpropionic acid (L-3-phenyllactic acid). We present two scalable esterification methodologies, detailed purification protocols, and a full suite of analytical procedures for quality control, designed for researchers, scientists, and drug development professionals. The protocols emphasize operational simplicity, high yield, and maintaining enantiomeric integrity, addressing the core requirements for industrial-scale production.

Strategic Overview of Synthesis

While several routes to chiral α-hydroxy esters exist, including asymmetric hydrogenation and chiral resolution, a strategy leveraging the "chiral pool" offers the most direct and economically viable path for large-scale manufacturing.[3][4][5] Our selected approach begins with commercially available L-3-phenyllactic acid, which is derived from the inexpensive natural amino acid L-phenylalanine. This strategy circumvents the challenges of developing a novel asymmetric catalyst system or the inherent 50% material loss associated with classical resolution, unless a racemization-recycle loop is implemented.[5]

The core of the process is the esterification of L-3-phenyllactic acid with benzyl alcohol. We detail two industrially proven methods:

-

Method A: Catalytic Fischer Esterification: A classic, cost-effective method utilizing an acid catalyst and azeotropic removal of water to drive the reaction to completion.

-

Method B: Base-Mediated Alkylation: An alternative route that avoids strong acids by first forming the carboxylate salt, followed by alkylation with benzyl chloride, often facilitated by a phase-transfer catalyst.

The overall manufacturing workflow is depicted below.

Figure 1: Overall Manufacturing Workflow. A three-stage process from synthesis to final product release.

Part I: Synthesis Protocols

Method A: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Fischer Esterification

Principle: This equilibrium-controlled reaction is driven to completion by the continuous removal of water, a byproduct, via azeotropic distillation with toluene using a Dean-Stark apparatus. p-Toluenesulfonic acid is an effective and solid catalyst that is easier to handle and often less corrosive than mineral acids like sulfuric acid.[6] The use of a slight excess of one reagent (typically the less expensive one, benzyl alcohol) can also help shift the equilibrium.

Figure 2: Mechanism of Fischer Esterification. The reaction proceeds via a protonated tetrahedral intermediate.

Experimental Protocol:

-

Reactor Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark apparatus fitted with a reflux condenser, and a temperature probe.

-

Charging Reagents: To the flask, add (S)-(-)-2-hydroxy-3-phenylpropionic acid (83.0 g, 0.5 mol, 1.0 equiv), benzyl alcohol (64.9 g, 0.6 mol, 1.2 equiv), p-toluenesulfonic acid monohydrate (4.75 g, 0.025 mol, 0.05 equiv), and toluene (400 mL).

-

Reaction: Begin vigorous stirring and heat the mixture to reflux (approx. 110-115 °C). Water will begin to collect in the Dean-Stark trap.

-

Monitoring: Continue refluxing for 4-6 hours, or until no more water is collected and the starting acid is consumed as determined by in-process control (IPC) via TLC or HPLC.

-

Completion: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The crude product in toluene is now ready for work-up.

Method B: Base-Mediated Alkylation with Benzyl Chloride

Principle: This method avoids acidic conditions and the need for water removal. The carboxylic acid is first deprotonated with a mild base like potassium carbonate to form its carboxylate salt. The reaction with benzyl chloride, a potent alkylating agent, is then carried out. A phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is crucial for scalability, as it shuttles the carboxylate anion from the solid/aqueous phase into the organic phase where it can react with the benzyl chloride.[7]

Experimental Protocol:

-

Reactor Setup: Equip a 1 L jacketed reactor with a mechanical stirrer, a reflux condenser, and a temperature probe.

-

Salt Formation: Charge the reactor with (S)-(-)-2-hydroxy-3-phenylpropionic acid (83.0 g, 0.5 mol, 1.0 equiv), potassium carbonate (83.0 g, 0.6 mol, 1.2 equiv), tetrabutylammonium bromide (8.0 g, 0.025 mol, 0.05 equiv), and acetonitrile (500 mL).

-

Reagent Addition: Stir the slurry and add benzyl chloride (69.6 g, 0.55 mol, 1.1 equiv) dropwise over 30 minutes. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to 70-75 °C and maintain for 3-5 hours.

-

Monitoring: Monitor the reaction progress by HPLC, checking for the disappearance of the starting acid and benzyl chloride.

-

Completion: Upon completion, cool the reaction mixture to room temperature. The inorganic salts are then removed by filtration, and the filtrate (containing the crude product) is concentrated under reduced pressure. The resulting oil is then taken up in a water-immiscible solvent like ethyl acetate for work-up.

Part II: Purification and Isolation